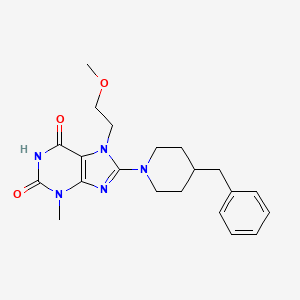
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as MPD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPD belongs to the class of purine derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to exhibit antitumor properties, making it a potential candidate for cancer treatment. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Mécanisme D'action
The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is not fully understood. However, it is believed that 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exerts its biological effects by inhibiting the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. This inhibition leads to an increase in the levels of cyclic nucleotides, which in turn leads to the activation of various signaling pathways that are involved in the regulation of inflammation, pain, and tumor growth.
Biochemical and physiological effects:
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been found to inhibit tumor growth in animal models of cancer. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been found to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been extensively studied, and its biological effects are well-documented. However, there are also some limitations to using 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in lab experiments. 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex compound that requires specialized equipment and skilled personnel for its synthesis. In addition, 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. One area of research is the development of more efficient and cost-effective synthesis methods for 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Another area of research is the identification of the specific signaling pathways that are involved in the biological effects of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. This knowledge could lead to the development of more targeted therapies that are based on the mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. Finally, the safety and efficacy of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in humans need to be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves the reaction of 3-methylxanthine with 4-benzylpiperidine-1-carboxylic acid and 2-methoxyethyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione. The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a complex process that requires skilled personnel and specialized equipment.
Propriétés
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24-18-17(19(27)23-21(24)28)26(12-13-29-2)20(22-18)25-10-8-16(9-11-25)14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDPOLBTBCMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperidin-1-yl)-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)
![N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2991359.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)
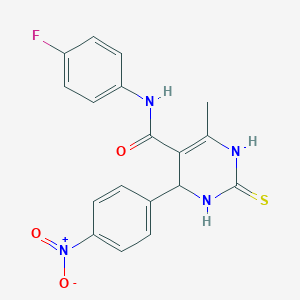
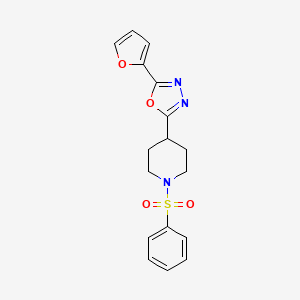
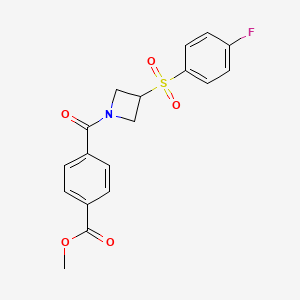
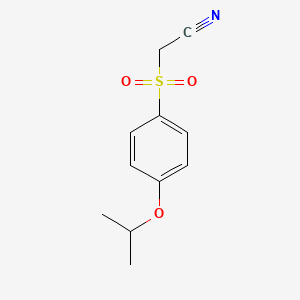
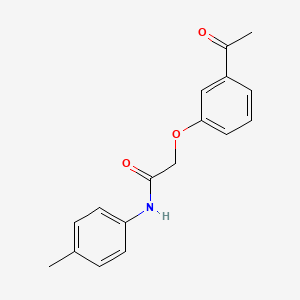
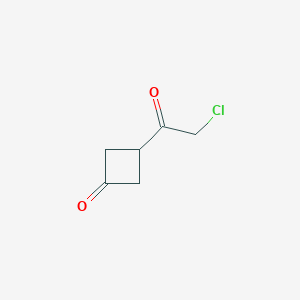
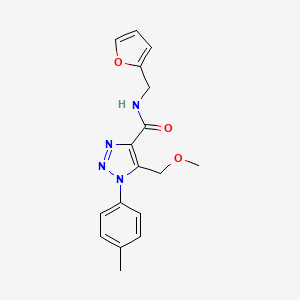
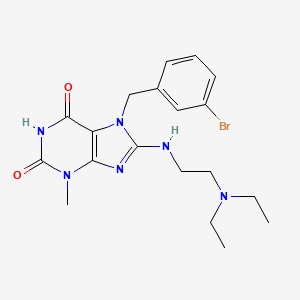
![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)
![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)
![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)